1-tert-butyl 3-methyl 2-methyl-1H-pyrrole-1,3-dicarboxylate
Overview
Description
1-tert-butyl 3-methyl 2-methyl-1H-pyrrole-1,3-dicarboxylate is a useful research compound. Its molecular formula is C12H17NO4 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Phenolic Antioxidants in Environmental Occurrence and Toxicity
- Synthetic phenolic antioxidants, including but not limited to derivatives like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been studied for their environmental occurrence, human exposure, and toxicity. These compounds, found in various industrial and commercial products to prevent oxidation, have been detected in different environmental matrices and human tissues. Research suggests some may have hepatic toxicity, endocrine disrupting effects, or carcinogenic potential. Future studies are recommended to explore contamination and behaviors of novel high molecular weight phenolic antioxidants, their toxicity effects, especially on infants, and the development of safer alternatives (Liu & Mabury, 2020).
Application of Polymer Membranes in Fuel Additives Purification
- The purification of fuel oxygenate additives such as Methyl Tert-butyl Ether (MTBE) via pervaporation has been reviewed, highlighting the efficiency of various polymer membranes in separating azeotropic mixtures of methanol/MTBE. This research is focused on addressing the challenges in obtaining pure MTBE, a popular fuel additive, from its production process, indicating the significance of membrane technology in enhancing fuel performance and reducing hazardous emissions (Pulyalina et al., 2020).
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which are structurally similar to this compound, are known to interact with their targets in a way that leads to a variety of biological effects .
Biochemical Pathways
Indole derivatives, which are structurally similar to this compound, are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Indole derivatives, which are structurally similar to this compound, are known to have a variety of effects at the molecular and cellular level .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 2-methylpyrrole-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-8-9(10(14)16-5)6-7-13(8)11(15)17-12(2,3)4/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDXRAPBAYJABL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1C(=O)OC(C)(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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